molecular formula C6H13ClN2O2 B13680942 5-Aminooxane-2-carboxamide;hydrochloride

5-Aminooxane-2-carboxamide;hydrochloride

Cat. No.: B13680942
M. Wt: 180.63 g/mol
InChI Key: HCCHKTLBHIQDLQ-UHFFFAOYSA-N
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Description

5-Aminooxane-2-carboxamide;hydrochloride is a chemical compound with significant relevance in organic and medicinal chemistry. It is known for its utility in synthesizing peptides, lactams, and various bioactive products with potential anticancer, antifungal, and antibacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminooxane-2-carboxamide;hydrochloride typically involves the amidation of carboxylic acid substrates. This process can be carried out using various methods, including catalytic amidation, non-catalytic amidation, and transamidation . The activation of carboxylic acid is a crucial step, often achieved through the use of catalysts or coupling reagents to convert the carboxylic acid into more active intermediates such as anhydrides, acyl imidazoles, or acyl halides .

Industrial Production Methods

Industrial production of this compound may involve large-scale amidation processes, utilizing efficient catalytic protocols to ensure high yields and minimal by-products. The formation of water as the only by-product in catalytic amidation makes it an environmentally friendly method .

Chemical Reactions Analysis

Types of Reactions

5-Aminooxane-2-carboxamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane derivatives, while reduction may produce amino derivatives .

Mechanism of Action

The mechanism of action of 5-Aminooxane-2-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Aminooxane-2-carboxamide;hydrochloride is unique due to its specific chemical structure and the range of reactions it can undergo. Its ability to form bioactive products with anticancer, antifungal, and antibacterial properties sets it apart from other similar compounds .

Properties

Molecular Formula

C6H13ClN2O2

Molecular Weight

180.63 g/mol

IUPAC Name

5-aminooxane-2-carboxamide;hydrochloride

InChI

InChI=1S/C6H12N2O2.ClH/c7-4-1-2-5(6(8)9)10-3-4;/h4-5H,1-3,7H2,(H2,8,9);1H

InChI Key

HCCHKTLBHIQDLQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(OCC1N)C(=O)N.Cl

Origin of Product

United States

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